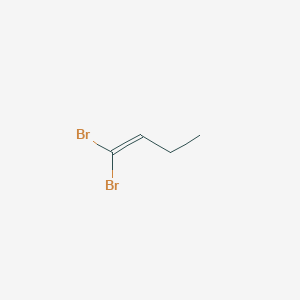

Dibromobutene

Description

Propriétés

Formule moléculaire |

C4H6Br2 |

|---|---|

Poids moléculaire |

213.90 g/mol |

Nom IUPAC |

1,1-dibromobut-1-ene |

InChI |

InChI=1S/C4H6Br2/c1-2-3-4(5)6/h3H,2H2,1H3 |

Clé InChI |

IFTGEZOPUAJVMG-UHFFFAOYSA-N |

SMILES canonique |

CCC=C(Br)Br |

Origine du produit |

United States |

Foundational & Exploratory

1,4-dibromo-2-butene chemical properties.

An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-butene is a key bifunctional electrophile utilized in a multitude of organic syntheses, serving as a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of its cis and trans isomers, detailed experimental protocols for its synthesis and common reactions, and an exploration of its spectroscopic signature. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth information to facilitate its effective use in the laboratory.

Physicochemical Properties

1,4-Dibromo-2-butene exists as two geometric isomers, cis-(Z) and trans-(E), each exhibiting distinct physical properties. The trans isomer is generally a white crystalline solid at room temperature, while the cis isomer is also a solid with a slightly lower melting point.[1][2][3][4] A summary of their key physical and chemical properties is presented in the tables below.

Table 1: General Chemical Properties of 1,4-Dibromo-2-butene

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂ | [2][5] |

| Molecular Weight | 213.90 g/mol | [2][5] |

| Appearance | Colorless to slightly brown crystals or crystalline powder | [6] |

Table 2: Physical Properties of cis- and trans-1,4-Dibromo-2-butene

| Property | trans-1,4-Dibromo-2-butene | cis-1,4-Dibromo-2-butene |

| CAS Number | 821-06-7 | 18866-73-4 |

| Melting Point | 48-51 °C | 53 °C |

| Boiling Point | 205 °C (at 760 mmHg) | 82 °C (at 14 Torr) |

| Density | ~1.939 g/cm³ (estimate) | 1.912 g/cm³ |

| Solubility | Slightly soluble in water, chloroform; soluble in ethanol, acetone. | Data not readily available, expected to be similar to the trans isomer. |

Sources:[1][2][3][4][6][7][8][9]

Synthesis of 1,4-Dibromo-2-butene

The most common method for the synthesis of 1,4-dibromo-2-butene is the electrophilic addition of bromine to 1,3-butadiene.[10] This reaction typically yields a mixture of the cis and trans isomers of 1,4-dibromo-2-butene, along with 3,4-dibromo-1-butene. The ratio of these products can be influenced by the reaction conditions, such as temperature and solvent.

Experimental Protocol: Bromination of 1,3-Butadiene

This protocol is a general representation of the synthesis of 1,4-dibromo-2-butene.

Materials:

-

1,3-Butadiene

-

Bromine

-

Inert solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)[11][12]

-

Petroleum ether (for recrystallization)[11]

Procedure:

-

In a reactor, dissolve 1,3-butadiene in an inert solvent such as chloroform.

-

Cool the solution to a low temperature, typically below -15 °C.[11]

-

Slowly add bromine dropwise to the cooled solution while maintaining the low temperature.

-

After the addition of bromine is complete, allow the reaction to proceed for a specified time.

-

Following the reaction, remove the solvent and any unreacted 1,3-butadiene under reduced pressure.

-

The crude product can then be purified by recrystallization from a suitable solvent like petroleum ether to yield the crystalline 1,4-dibromo-2-butene.[11]

Workflow for the Synthesis of 1,4-Dibromo-2-butene

Caption: A simplified workflow for the synthesis of 1,4-dibromo-2-butene.

Chemical Reactivity and Applications

1,4-Dibromo-2-butene is a versatile reagent in organic synthesis due to the presence of two reactive C-Br bonds. It readily participates in nucleophilic substitution reactions and can also be employed in the formation of organometallic reagents.

Nucleophilic Substitution Reactions

Both bromine atoms in 1,4-dibromo-2-butene can be displaced by a variety of nucleophiles, such as amines, hydroxides, and thiolates.[13] This reactivity makes it a valuable precursor for the synthesis of various linear and cyclic compounds. For instance, its reaction with primary diamines can lead to the formation of seven-membered heterocyclic rings, which are important structural motifs in many biologically active compounds.

Reaction with a generic nucleophile (Nu⁻):

Br-CH₂-CH=CH-CH₂-Br + 2 Nu⁻ → Nu-CH₂-CH=CH-CH₂-Nu + 2 Br⁻

Signaling Pathway for Nucleophilic Substitution

Caption: Nucleophilic substitution on 1,4-dibromo-2-butene.

Formation of Organometallic Reagents

The carbon-bromine bonds in 1,4-dibromo-2-butene can react with certain metals, such as magnesium or lithium, to form organometallic reagents like Grignard or organolithium reagents. These reagents are potent nucleophiles and are widely used in the formation of new carbon-carbon bonds. The formation of these reagents must be carried out under anhydrous conditions as they are highly reactive towards protic solvents.

Formation of a di-Grignard reagent:

Br-CH₂-CH=CH-CH₂-Br + 2 Mg → BrMg-CH₂-CH=CH-CH₂-MgBr

Cycloaddition Reactions

While less common, the double bond in 1,4-dibromo-2-butene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as a dienophile. The presence of the electron-withdrawing bromine atoms can influence the reactivity of the double bond in such reactions.

Spectroscopic Characterization

The structure of 1,4-dibromo-2-butene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of trans-1,4-dibromo-2-butene typically shows two main signals. The protons on the double bond (vinylic protons) appear as a multiplet in the downfield region, while the protons on the carbons attached to the bromine atoms (allylic protons) appear as a doublet in the upfield region. The coupling between the vinylic and allylic protons leads to the observed splitting patterns.[14][15]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,4-dibromo-2-butene will show characteristic absorption bands for the C=C double bond stretch and the C-Br bond stretch.

Safety and Handling

1,4-Dibromo-2-butene is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe irritation and burns to the eyes, skin, and respiratory tract.[6]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[2] It may be sensitive to light and air.[2]

Conclusion

1,4-Dibromo-2-butene, in both its cis and trans isomeric forms, is a valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and form organometallic reagents makes it a key starting material for the synthesis of a wide range of organic compounds, including those with significant biological activity. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. cis-1,4-Dibromo-2-butene | 18866-73-4 [chemicalbook.com]

- 2. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1,4-dibromobut-2-ene [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Cas 6974-12-5,TRANS-1,4-DIBROMO-2-BUTENE | lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 12. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]

- 13. Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037) | 18860-95-2 [evitachem.com]

- 14. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]

- 15. reddit.com [reddit.com]

Synthesis of 1,4-Dibromo-2-Butene from Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2-butene from 1,3-butadiene. This synthesis is a classic example of electrophilic addition to a conjugated diene, illustrating the principles of kinetic versus thermodynamic control. 1,4-Dibromo-2-butene, particularly the trans isomer, is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds such as the antihypertensive drug aliskiren.[1]

Reaction Mechanism and Stereochemistry

The reaction of 1,3-butadiene with bromine proceeds via an electrophilic addition mechanism. The initial attack of bromine on one of the double bonds of butadiene leads to the formation of a resonance-stabilized allylic carbocation, which can also be represented as a cyclic bromonium ion intermediate.[2][3][4][5] The subsequent nucleophilic attack by a bromide ion can occur at two different positions, leading to two primary products: 3,4-dibromo-1-butene (the 1,2-addition product) and 1,4-dibromo-2-butene (the 1,4-addition product).[2][3]

The ratio of these two products is highly dependent on the reaction temperature.[4][6][7][8][9][10]

-

Kinetic Control (Low Temperatures): At lower temperatures (e.g., -15°C to 0°C), the reaction is under kinetic control, and the faster-forming 1,2-addition product, 3,4-dibromo-1-butene, is the major product.[9][10]

-

Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, leading to an equilibrium mixture of the products. Under these conditions, the more stable 1,4-addition product, trans-1,4-dibromo-2-butene, predominates.[6][9][10][11] The increased stability of the trans-1,4-dibromo-2-butene is attributed to the more substituted double bond.[8]

Furthermore, the initially formed 3,4-dibromo-1-butene can undergo rearrangement to the more stable trans-1,4-dibromo-2-butene, particularly at elevated temperatures.[2][3]

Figure 1. Reaction mechanism for the bromination of 1,3-butadiene.

Experimental Protocols

Several methods for the synthesis of 1,4-dibromo-2-butene have been reported, with variations in solvents, reaction temperatures, and purification techniques. The following protocols are representative of common laboratory procedures.

Protocol 1: Synthesis in Chloroform with Recrystallization

This method utilizes chloroform as the solvent and purification is achieved through recrystallization.[1][12]

Materials:

-

1,3-Butadiene

-

Bromine

-

Chloroform

-

Petroleum ether

Procedure:

-

Add 6 parts by weight of chloroform to a reaction flask and cool the flask to below -10°C.[1][12]

-

Introduce 1 part by weight of 1,3-butadiene into the reaction flask via a gas inlet tube while stirring and maintaining the temperature below -15°C.[1][12]

-

Slowly add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature is maintained at -15°C.[1][12]

-

After the addition of bromine is complete, remove the chloroform and any unreacted 1,3-butadiene by vacuum distillation.[1][12]

-

To the resulting crude product, add 2.2 parts by weight of petroleum ether for recrystallization.[1]

-

Filter the solid product, wash with cold petroleum ether, and dry under vacuum to obtain 1,4-dibromo-2-butene.[1]

Protocol 2: Synthesis in Dichloromethane with Distillation and Recrystallization

This protocol employs dichloromethane as the solvent, followed by distillation and recrystallization for purification, yielding a high-purity product.[1]

Materials:

-

1,3-Butadiene (70.0 g)

-

Dichloromethane (1200 mL)

-

Liquid Bromine (172.6 g)

-

Anhydrous ethanol (280 mL)

Procedure:

-

Dissolve 70.0 g of 1,3-butadiene in 1200 mL of dichloromethane in a suitable reactor and cool the solution to a temperature between -10°C and 10°C.[1]

-

Slowly add 172.6 g of liquid bromine to the solution while maintaining the reaction temperature between -5°C and -15°C.[1]

-

Stir the reaction mixture at this temperature for 5 hours.[1]

-

After the reaction is complete, remove the dichloromethane by atmospheric distillation to yield the crude solid product (approximately 228.4 g).[1]

-

Purify the crude product by vacuum distillation at a pressure of 1000-1500 Pa, collecting the fraction between 70°C and 80°C. This should yield approximately 187.5 g of a white solid.[1]

-

Add 280 mL of anhydrous ethanol to the white solid and heat to 70°C with stirring to dissolve the solid.[1]

-

Allow the solution to cool to room temperature to induce precipitation.[1]

-

Filter the crystalline product and dry it to obtain approximately 168.7 g of white solid trans-1,4-dibromo-2-butene.[1]

Quantitative Data Summary

| Parameter | Protocol 1 (Chloroform)[1] | Protocol 2 (Dichloromethane) |

| Reactants | 1,3-Butadiene, Bromine | 1,3-Butadiene (70.0 g), Liquid Bromine (172.6 g) |

| Solvent | Chloroform | Dichloromethane (1200 mL) |

| Reaction Temperature | -15°C | -5°C to -15°C |

| Reaction Time | Not specified | 5 hours |

| Purification Method | Vacuum distillation followed by recrystallization from petroleum ether | Atmospheric distillation, vacuum distillation (1000-1500 Pa, 70-80°C), recrystallization from ethanol |

| Yield | Not specified | 73.1% (overall) |

| Purity | High purity suitable for industrial application[12] | 99.86% (GC purity) |

| Final Product Form | Solid | White solid |

Experimental Workflow

The general workflow for the synthesis of 1,4-dibromo-2-butene from butadiene can be visualized as follows:

Figure 2. Generalized experimental workflow for the synthesis.

Conclusion

The synthesis of 1,4-dibromo-2-butene from 1,3-butadiene is a well-established and versatile reaction. By carefully controlling the reaction conditions, particularly the temperature, it is possible to favor the formation of the thermodynamically more stable trans-1,4-dibromo-2-butene. The detailed protocols and understanding of the underlying mechanism provided in this guide will be valuable for researchers and professionals in the fields of chemical synthesis and drug development. The high-purity product obtained through these methods serves as a critical building block for more complex molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1 3Butadiene with bromine in molar ratio generates class 11 chemistry JEE_Main [vedantu.com]

- 12. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Dibromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-dibromo-1-butene, a valuable intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization.

Chemical Structure and Properties

3,4-Dibromo-1-butene is a halogenated alkene with the molecular formula C₄H₆Br₂.[1] Its structure consists of a four-carbon chain with a double bond between the first and second carbon atoms and bromine atoms attached to the third and fourth carbon atoms.

Structural Formula:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3,4-Dibromo-1-butene

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂ | [1] |

| Molecular Weight | 213.898 g/mol | [1] |

| CAS Number | 10463-48-6 | [1] |

| Boiling Point | 177.5 °C at 760 mmHg (estimate) | [2] |

| Density | 1.837 g/cm³ (estimate) | [2] |

| Refractive Index | 1.5410 (estimate) | [2] |

| Flash Point | 54.9 °C | [2] |

| Vapor Pressure | 1.4 mmHg at 25°C | [2] |

Synthesis and Purification

The primary method for the synthesis of 3,4-dibromo-1-butene is the electrophilic addition of bromine to 1,3-butadiene. This reaction typically yields a mixture of two isomeric products: 3,4-dibromo-1-butene (1,2-addition product) and trans-1,4-dibromo-2-butene (1,4-addition product).

Experimental Protocol: Synthesis of Dibromobutenes

Materials:

-

1,3-butadiene

-

Bromine

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Sodium thiosulfate solution (for quenching)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1,3-butadiene in the chosen anhydrous solvent.

-

Cool the solution to a low temperature (typically between -15 °C and 0 °C) using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled butadiene solution with vigorous stirring. Maintain the low temperature throughout the addition to control the reaction rate and minimize side reactions.

-

After the bromine addition is complete, continue stirring the reaction mixture at the low temperature for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.

-

Quench the reaction by washing the mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene.

Purification

The separation of 3,4-dibromo-1-butene from its isomer, 1,4-dibromo-2-butene, is crucial for obtaining a pure product. Due to their different boiling points and polarities, fractional distillation and column chromatography are effective purification techniques.

Fractional Distillation:

Given the difference in the boiling points of the two isomers, fractional distillation can be employed for their separation. Careful control of the distillation temperature and the use of a fractionating column with a sufficient number of theoretical plates are necessary to achieve good separation.

Preparative Chromatography:

Preparative high-performance liquid chromatography (HPLC) or flash column chromatography can also be utilized for the separation of the isomeric mixture. A stationary phase such as silica gel and an appropriate eluent system would be selected based on the polarity difference between the two compounds.

Spectroscopic Characterization

Expected Spectroscopic Data:

Table 2: Predicted Spectroscopic Data for 3,4-Dibromo-1-butene

| Technique | Expected Features |

| ¹H NMR | - Signals in the vinylic region (δ 5.0-6.0 ppm) for the CH₂=CH- protons. - A multiplet for the -CH(Br)- proton. - A multiplet for the -CH₂(Br) protons. |

| ¹³C NMR | - Two signals in the sp² region for the double bond carbons. - Two signals in the sp³ region for the carbons bonded to bromine. |

| FTIR (cm⁻¹) | - C=C stretch of the vinyl group (~1640 cm⁻¹). - C-H stretches of the vinyl group (>3000 cm⁻¹). - C-H stretches of the sp³ carbons (<3000 cm⁻¹). - C-Br stretches (~500-600 cm⁻¹). |

Reactivity and Logical Relationships

3,4-Dibromo-1-butene is a versatile intermediate in organic synthesis due to the presence of two reactive functional groups: a double bond and two bromine atoms. The double bond can undergo various addition reactions, while the bromine atoms can be substituted or eliminated.

The synthesis of 3,4-dibromo-1-butene from 1,3-butadiene proceeds through an electrophilic addition mechanism. The reaction is initiated by the attack of the π-electrons of the conjugated diene on a bromine molecule, leading to the formation of a resonance-stabilized allylic carbocation intermediate. The subsequent attack by the bromide ion can occur at either of the two electrophilic carbon centers, resulting in the formation of the 1,2-addition product (3,4-dibromo-1-butene) and the 1,4-addition product.

References

An In-depth Technical Guide to the Physical Properties of Dibromobutene Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of various dibromobutene isomers. Dibromobutenes (C₄H₆Br₂) are unsaturated hydrocarbons containing a four-carbon chain, one double bond, and two bromine atoms. Their isomeric variations, arising from the different positions of the double bond and bromine atoms, as well as stereoisomerism (cis/trans and optical), lead to distinct physical characteristics. Understanding these properties is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals where precise reaction conditions and purification methods are paramount.

This document summarizes available quantitative data, outlines standard experimental protocols for property determination, and provides visualizations to clarify isomeric relationships and experimental workflows.

Data Presentation: Physical Properties of Key Isomers

The physical properties of this compound isomers are influenced by factors such as molecular weight, polarity, and molecular geometry. Symmetrical isomers, like the trans-isomers, tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[1] Branching generally lowers the boiling point by reducing the surface area available for intermolecular van der Waals forces.[2][3]

The following tables summarize the experimentally determined physical properties for several prominent this compound isomers.

Table 1: Physical Properties of (E)-1,4-Dibromobut-2-ene

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂ | [4] |

| Molecular Weight | 213.90 g/mol | [4] |

| CAS Number | 821-06-7 | [4] |

| Appearance | White to light yellow crystal powder | [4] |

| Melting Point | 48-53 °C | [4] |

| Boiling Point | 203-205 °C at 760 mmHg | [4] |

| Density | 1.9 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.553 | [4] |

| Solubility | Insoluble in water; soluble in chloroform and methanol | [4] |

Table 2: Physical Properties of 3,4-Dibromo-1-butene

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂ | [5] |

| Molecular Weight | 213.9 g/mol | [5] |

| CAS Number | 10463-48-6 | [5] |

| Boiling Point | 177.5 °C at 760 mmHg | [5] |

| Density | 1.837 g/cm³ | [5] |

| Refractive Index | 1.5410 | [5] |

Table 3: Physical Properties of Saturated Dibromobutane Analogs for Comparison

For context, the properties of several saturated dibromobutane isomers are provided below. These compounds are structurally related and often used in similar synthetic pathways.

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |

| 1,2-Dibromobutane | 166[6] | -65[6] | 1.789[7] | 1.5141[7] |

| 1,3-Dibromobutane | 175[8][9] | -34.5[10] | 1.8[8][9] | 1.5080[8][9] |

| 1,4-Dibromobutane | 63-65 (at 6 mmHg)[11][12] | -20[11][13] | 1.808[11][12] | 1.519[11][12] |

| 2,3-Dibromobutane | 103-108 (at 160 mmHg)[14] | N/A | 1.756[14] | 1.5126[14] |

| meso-2,3-Dibromobutane | 157[15] | -24[15] | 1.792 | 1.515[15] |

Mandatory Visualization

The following diagrams illustrate the structural relationships between this compound isomers and a typical workflow for determining a key physical property.

Caption: Isomeric relationships of this compound.

Caption: Experimental workflow for boiling point determination.

Experimental Protocols

The following are generalized, detailed methodologies for the determination of the key physical properties of haloalkenes like this compound isomers.[4]

Melting Point Determination (for solid compounds)

The melting point is the temperature at which a solid transitions to a liquid. A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[4]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[4]

-

Procedure:

-

A small, finely ground amount of the crystalline sample is introduced into a thin-walled capillary tube, which is sealed at one end.[4]

-

The capillary tube is placed in a heating apparatus (like a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[4]

-

The sample is heated slowly, at a rate of approximately 2°C per minute, to allow for thermal equilibrium.[4]

-

The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range constitutes the melting point of the sample.[4]

-

Boiling Point Determination (for liquid compounds)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.[4]

-

Procedure:

-

The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.[4]

-

A thermometer is positioned so that the top of its bulb is level with the side arm of the distillation flask.[4]

-

A condenser is attached to the side arm of the flask to cool the vapor.[4]

-

The flask is heated gently. The liquid will begin to boil, and its vapor will rise to surround the thermometer bulb.[4]

-

The temperature is recorded when it stabilizes, which indicates the boiling point at the given atmospheric pressure.

-

Density Determination

Density is the mass per unit volume of a substance.[4]

-

Apparatus: Pycnometer (specific gravity bottle) for high accuracy, or a graduated cylinder and an analytical balance.[4]

-

Procedure (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.[4]

-

The pycnometer is filled with the liquid sample, and its mass is measured again.[4]

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.[4]

-

The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

-

The density of the sample is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.[4]

-

Refractive Index Determination

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic physical property.[4]

-

Apparatus: Abbe refractometer, light source (typically a sodium D-line at 589 nm), temperature controller.[4]

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.[4]

-

A few drops of the liquid sample are placed on the prism of the refractometer.[4]

-

The prism is closed, and the temperature is allowed to equilibrate, typically at 20°C.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[4]

-

The refractive index value is read directly from the instrument's scale.

-

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Which isomer of bromobutane has the lowest boiling class 12 chemistry CBSE [vedantu.com]

- 3. brainly.in [brainly.in]

- 4. benchchem.com [benchchem.com]

- 5. 1-Butene, 3,4-dibromo-|lookchem [lookchem.com]

- 6. 1,2-dibromobutane [stenutz.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1,3-二溴丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 1,4-二溴丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1,4-Dibromobutane | 110-52-1 [chemicalbook.com]

- 13. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 2,3-DIBROMOBUTANE | 5408-86-6 [chemicalbook.com]

- 15. meso-2,3-dibromobutane [stenutz.eu]

An In-depth Technical Guide to the Spectroscopic Data of Dibromobutene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for three key isomers of dibromobutene: 1,4-dibromo-2-butene, 3,4-dibromo-1-butene, and 1,2-dibromo-2-butene. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the this compound isomers. This data is crucial for the identification and characterization of these compounds in various research and development settings.

1,4-Dibromo-2-butene

Table 1: NMR Spectroscopic Data for 1,4-Dibromo-2-butene

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~5.8 | Multiplet | - | =CH- |

| ¹H | ~4.0 | Doublet | - | -CH₂Br |

| ¹³C | ~130 | - | - | =CH- |

| ¹³C | ~33 | - | - | -CH₂Br |

Table 2: IR Spectroscopic Data for 1,4-Dibromo-2-butene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H Stretch |

| ~1650 | Medium | C=C Stretch |

| ~1200 | Strong | C-Br Stretch |

Table 3: Mass Spectrometry Data for (E)-1,4-Dibromo-2-butene [1]

| m/z | Relative Intensity (%) | Plausible Fragment |

| 214 | ~12 | [C₄H₆Br₂]⁺ (Molecular Ion with ²Br isotopes) |

| 135 | ~100 | [C₄H₆Br]⁺ (Loss of Br) |

| 53 | ~85 | [C₄H₅]⁺ |

3,4-Dibromo-1-butene

Table 4: NMR Spectroscopic Data for 3,4-Dibromo-1-butene

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 5.85 | ddd | =CH- |

| ¹H | 5.45 | d | =CH₂ (trans) |

| ¹H | 5.25 | d | =CH₂ (cis) |

| ¹H | 4.65 | q | -CHBr- |

| ¹H | 3.85 | m | -CH₂Br |

| ¹³C | 134.5 | - | =CH- |

| ¹³C | 120.0 | - | =CH₂ |

| ¹³C | 55.0 | - | -CHBr- |

| ¹³C | 38.0 | - | -CH₂Br |

Table 5: IR Spectroscopic Data for 3,4-Dibromo-1-butene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H Stretch |

| 1640 | Medium | C=C Stretch |

| 990, 930 | Strong | =C-H Bend (out-of-plane) |

| 650 | Strong | C-Br Stretch |

Table 6: Mass Spectrometry Data for 3,4-Dibromo-1-butene

| m/z | Relative Intensity (%) | Plausible Fragment |

| 214 | Low | [C₄H₆Br₂]⁺ (Molecular Ion with ²Br isotopes) |

| 135 | High | [C₄H₆Br]⁺ (Loss of Br) |

| 53 | High | [C₄H₅]⁺ |

1,2-Dibromo-2-butene

Specific experimental data for 1,2-dibromo-2-butene is less commonly available in public databases. The data presented here is based on typical values for similar structures and should be used as an estimation.

Table 7: Predicted NMR Spectroscopic Data for 1,2-Dibromo-2-butene

| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |

| ¹H | ~2.0 - 2.5 | -CH₃ |

| ¹H | ~4.0 - 4.5 | -CHBr- |

| ¹³C | ~25 - 35 | -CH₃ |

| ¹³C | ~125 - 135 | =CBr- |

Table 8: Predicted IR Spectroscopic Data for 1,2-Dibromo-2-butene

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H Stretch (sp³) |

| ~1660 | C=C Stretch |

| ~600-700 | C-Br Stretch |

Table 9: Predicted Mass Spectrometry Data for 1,2-Dibromo-2-butene

| m/z | Plausible Fragment |

| 214 | [C₄H₆Br₂]⁺ (Molecular Ion with ²Br isotopes) |

| 135 | [C₄H₆Br]⁺ (Loss of Br) |

| 53 | [C₄H₅]⁺ |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the acquisition of NMR, IR, and MS data for this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied using a clamp to ensure good contact.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for such compounds.

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 ppm.

Data Acquisition (GC-MS with EI):

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a chromatographic column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound, a process central to the work of researchers and drug development professionals.

References

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of Dibromobutene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of various dibromobutene isomers, their chemical properties, and their applications as versatile intermediates in organic synthesis, with a particular focus on their relevance to drug development.

Commercial Availability of this compound Isomers

The commercial availability of this compound isomers varies, with some being readily accessible from multiple suppliers while others are more specialized. The following tables summarize the availability of key isomers, including typical purities and representative suppliers. Please note that pricing is subject to change and may vary based on quantity and supplier.

Table 1: Commercial Availability of cis- and trans-1,4-Dibromo-2-butene

| Isomer | CAS Number | Typical Purity | Representative Suppliers |

| trans-1,4-Dibromo-2-butene | 821-06-7 | ≥97%, ≥98%, 99% | Sigma-Aldrich, Thermo Scientific, TCI America, Cenmed, Amitychem[1][2][3][4][5][6][7] |

| cis-1,4-Dibromo-2-butene | 18866-73-4 | ~90-97% (often as a mixture with the trans isomer) | ChemicalBook Suppliers, Aladdin Scientific[8][9] |

Table 2: Commercial Availability of Dibromobutane Positional Isomers

| Isomer | CAS Number | Typical Purity | Representative Suppliers |

| 1,2-Dibromobutane | 533-98-2 | ≥97%, ≥98% | Sigma-Aldrich, Thermo Scientific, TCI America, ChemicalBook Suppliers[10][11][12][13] |

| 1,3-Dibromobutane | 107-80-2 | ≥98% | Thermo Scientific, TCI America, SCBT, MOLBASE[14][15][16][17] |

| 1,4-Dibromobutane | 110-52-1 | ≥99% | Sigma-Aldrich, Chem-Impex, SD Fine-Chem, CP Lab Safety[18][19][20][21] |

| 2,3-Dibromobutane | 5408-86-6 | ≥98% (often as a mixture of (+/-) and meso isomers) | Thermo Scientific, Biosynth, SCBT, Creasyn Finechem[22][23][24][25] |

| 3,4-Dibromo-1-butene | 10463-48-6 | Commercially available, purity varies | Sigma-Aldrich, LookChem, ChemicalBook[26][27][28] |

Synthetic Applications in Drug Development

This compound isomers are valuable building blocks in the synthesis of a wide range of carbocyclic and heterocyclic structures, many of which are scaffolds for pharmacologically active molecules. Their bifunctional nature as alkylating agents allows for the construction of complex molecular architectures.

Alkylating Agents in Pharmaceutical Synthesis

Dibromobutanes are effective alkylating agents, capable of introducing a four-carbon chain into a molecule. This property is widely exploited in the synthesis of various drug intermediates.[29]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound isomers.

Synthesis of a Pharmaceutical Intermediate using 1,4-Dibromobutane (Phase-Transfer Catalysis)

This protocol describes the cycloalkylation of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. The product, 1-phenyl-1-cyanocyclopentane, is an important intermediate in the synthesis of drugs like the anticholinergic agent caramiphene.[30]

Reaction Scheme:

Materials:

-

Phenylacetonitrile (PAN)

-

1,4-Dibromobutane

-

Aqueous Sodium Hydroxide (50%)

-

2-Benzilidine-N,N,N,N′,N′,N′-hexaethylpropane-1,3-diammonium dibromide (Dq-Br) as the phase-transfer catalyst

-

Chloroform (solvent)

Procedure: [30]

-

A mixture of phenylacetonitrile, 1,4-dibromobutane, and the phase-transfer catalyst (Dq-Br) is prepared in chloroform.

-

Aqueous sodium hydroxide is added to the mixture.

-

The reaction is carried out at 70°C under pseudo-first-order conditions with vigorous stirring.

-

The progress of the reaction is monitored by gas chromatography.

-

Upon completion, the organic phase is separated, washed, and dried.

-

The product is purified by column chromatography.

Cycloaddition Reactions: Diels-Alder Reaction with 1,2-Dibromobut-2-ene

While specific experimental data for 1,2-dibromobut-2-ene as a dienophile is limited, the following protocol is based on general principles of Diels-Alder reactions with halogenated alkenes.[31] The resulting dibrominated cyclohexene can be a precursor for various functionalized cyclic compounds.

Logical Workflow:

Materials:

-

A suitable diene (e.g., cyclopentadiene, furan)

-

(E)- or (Z)-1,2-Dibromobut-2-ene

-

A suitable solvent (e.g., toluene, dichloromethane)

-

Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)

Procedure: [31]

-

The diene and 1,2-dibromobut-2-ene are dissolved in the chosen solvent in a reaction vessel.

-

If a catalyst is used, it is added to the reaction mixture.

-

The mixture is heated or stirred at room temperature, depending on the reactivity of the substrates.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the catalyst and any water-soluble byproducts.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Nucleophilic Substitution: Reaction of (S)-2-Bromobutane with Sodium Azide

This reaction is a classic example of an SN2 reaction, where an azide nucleophile displaces a bromide leaving group. The product, an alkyl azide, can be further elaborated, for instance, by reduction to an amine, a common functional group in pharmaceuticals.[32][33][34]

Reaction Pathway:

Materials:

-

(S)-2-Bromobutane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure: [32]

-

Sodium azide is dissolved in DMF in a reaction flask.

-

(S)-2-Bromobutane is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The reaction is monitored by TLC or GC to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed by rotary evaporation to yield the crude product, which can be purified by distillation if necessary.

Conclusion

This compound isomers are a versatile class of reagents with significant applications in organic synthesis, particularly in the construction of molecular frameworks relevant to drug discovery and development. Their commercial availability, coupled with their well-defined reactivity, makes them valuable tools for medicinal chemists and process development scientists. This guide provides a foundational understanding of their procurement and synthetic utility, serving as a starting point for further exploration and application in the laboratory.

References

- 1. cenmed.com [cenmed.com]

- 2. trans-1,4-Dibromo-2-butene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. trans-1,4-Dibromo-2-butene, 98% 821-06-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. scbt.com [scbt.com]

- 6. 反式-1,4-二溴-2-丁烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. trans-1,4-Dibromo-2-butene 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. calpaclab.com [calpaclab.com]

- 9. cis-1,4-Dibromo-2-butene | 18866-73-4 [chemicalbook.com]

- 10. 1,2-ジブロモブタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,2-Dibromobutane price,buy 1,2-Dibromobutane - chemicalbook [chemicalbook.com]

- 12. calpaclab.com [calpaclab.com]

- 13. 1,2-Dibromobutane, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. B24123.22 [thermofisher.com]

- 15. 1,3-Dibromobutane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 16. calpaclab.com [calpaclab.com]

- 17. scbt.com [scbt.com]

- 18. chemimpex.com [chemimpex.com]

- 19. 1,4-Dibromobutane 99 110-52-1 [sigmaaldrich.com]

- 20. calpaclab.com [calpaclab.com]

- 21. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 22. 2,3-Dibromobutane, (+/-) + meso, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 23. 2,3-Dibromobutane | 5408-86-6 | FAA40886 | Biosynth [biosynth.com]

- 24. scbt.com [scbt.com]

- 25. echemi.com [echemi.com]

- 26. 1-Butene, 3,4-dibromo-|lookchem [lookchem.com]

- 27. 3,4-Dibromo-1-butene | 10463-48-6 [chemicalbook.com]

- 28. 3,4-dibromo-1-butene [webbook.nist.gov]

- 29. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. brainly.com [brainly.com]

- 33. Solved Show the products formed when (R) - 2-bromobutane | Chegg.com [chegg.com]

- 34. chegg.com [chegg.com]

In-Depth Technical Guide to the Health and Safety of Dibromobutene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for handling dibromobutene, with a focus on its isomers, primarily 1,4-dibromobutane. The information is intended for professionals in research and drug development who may handle this chemical.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with several isomers, the most common of which is 1,4-dibromobutane. It is a colorless to pale yellow liquid and is utilized as an intermediate in various chemical syntheses.[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | References |

| Chemical Formula | C₄H₈Br₂ | [3] |

| Molecular Weight | 215.91 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 63-65 °C at 8 hPa | [5] |

| Melting Point | -20 °C | [6] |

| Density | 1.808 g/cm³ at 25 °C | [5] |

| Flash Point | >110 °C | [5] |

| Water Solubility | 0.35 g/L | [5] |

| Vapor Pressure | 1.63 hPa at 25 °C | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[7] It may also cause respiratory irritation.[7]

| Hazard Class | GHS Classification | References |

| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | [7][8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [7][8] |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [7][8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 (Harmful to aquatic life with long lasting effects) | [9] |

Toxicological Information

The toxicity of this compound is primarily attributed to its reactivity as an alkylating agent.[4] Its metabolic pathway and the subsequent cellular stress response are key to understanding its toxic effects.

Acute Toxicity Data

Quantitative data on the acute toxicity of 1,4-dibromobutane is limited. The available data, primarily from animal studies, is summarized below.

| Test | Species | Route | Value | References |

| LD50 | Mouse | Intraperitoneal | 300 mg/kg | [8][10] |

Metabolism and Mechanism of Toxicity

The primary metabolic pathway for dihaloalkanes like 1,4-dibromobutane is detoxification through conjugation with glutathione (GSH), a critical cellular antioxidant.[11][12] This process is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is then further metabolized and excreted.[11]

However, the extensive use of GSH for detoxification can lead to its depletion within the cell.[13][14] Glutathione depletion is a key event that can trigger a cascade of cellular responses, including oxidative stress and the activation of cell death pathways.[13][14][15]

Signaling Pathways

While specific signaling pathways for 1,4-dibromobutene toxicity have not been extensively studied, the known consequences of glutathione depletion and oxidative stress allow for the postulation of the involvement of several key cellular signaling cascades.

Glutathione Conjugation and Excretion Pathway

The initial step in the detoxification of 1,4-dibromobutane is its conjugation with glutathione. This process, while protective, can deplete cellular glutathione stores, leading to oxidative stress.

Figure 1: Predicted metabolic pathway of 1,4-dibromobutene via glutathione conjugation.

Oxidative Stress and Nrf2 Activation Pathway

Glutathione depletion disrupts the cellular redox balance, leading to oxidative stress. The cell responds to this by activating the Nrf2 pathway, a primary defense mechanism against oxidative stress.[4][16] Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.

Figure 2: Activation of the Nrf2 pathway in response to oxidative stress.

Apoptosis Induction Pathways

Severe or prolonged glutathione depletion can lead to programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated.[13][14][17]

Figure 3: General overview of apoptosis induction via extrinsic and intrinsic pathways following severe glutathione depletion.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to assessing the hazards of this compound, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[18][19]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals. The outcome of the first step determines the next step:

-

If mortality occurs at the starting dose, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[9][15][17]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with intact skin are used.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of the Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Dermal reactions are scored according to a graded scale. The Primary Irritation Index (PII) is calculated.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[4][20][21]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of the Test Substance: A single dose of 0.1 mL of the liquid or 0.1 g of the solid is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Reversibility: The observation period can be extended up to 21 days to determine the reversibility of the effects.

Skin Sensitization (OECD 406)

This test determines the potential of a substance to cause skin sensitization (allergic contact dermatitis).[12][16][22] The Guinea Pig Maximization Test (GPMT) is a common method.

Methodology:

-

Animal Selection: Young, healthy adult guinea pigs are used.

-

Induction Phase:

-

Intradermal Injections: The test substance is injected intradermally with and without Freund's Complete Adjuvant (FCA) to enhance the immune response.

-

Topical Application: One week later, the test substance is applied topically to the same area.

-

-

Challenge Phase: Two weeks after the induction phase, the animals are challenged with a topical application of the test substance on a naive site.

-

Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by a substance.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This in vitro test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[6]

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures are used.

-

Exposure: Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without a metabolic activation system (S9 mix).

-

Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in metaphase.

-

Analysis: The chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Endpoint: A substance is considered to cause chromosomal aberrations if there is a statistically significant, dose-dependent increase in the number of cells with aberrations.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

| PPE | Specification | References |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing. | [7] |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used. | [7] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures

Emergency Response Workflow

Figure 4: General emergency response workflow for a this compound spill or exposure.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid.[10] Heating may cause expansion or decomposition, leading to violent rupture of containers.[10] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[10]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its toxicity is linked to its ability to deplete cellular glutathione, leading to oxidative stress and potentially apoptosis. Researchers and other professionals working with this compound must be fully aware of its hazards and take all necessary precautions to minimize exposure and ensure a safe working environment. This guide provides a foundation for understanding these risks and implementing appropriate safety measures.

References

- 1. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 6. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [The detoxification pathways of electrophilic intermediate compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of dihaloalkanes by thiol-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutathione depletion regulates both extrinsic and intrinsic apoptotic signaling cascades independent from multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione depletion regulates both extrinsic and intrinsic apoptotic signaling cascades independent from multidrug resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the Use of Toxicogenomics in Risk Assessment at Health Canada: An Exploratory Document on Current Health Canada Practices for the Use of Toxicogenomics in Risk Assessment - Canada.ca [canada.ca]

- 18. storage.imrpress.com [storage.imrpress.com]

- 19. Frontiers | Heavy Metal Tolerance in Plants: Role of Transcriptomics, Proteomics, Metabolomics, and Ionomics [frontiersin.org]

- 20. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Dibromobutene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of dibromobutene isomers, focusing on their synthesis, reactivity, and applications in organic chemistry and drug development. The information presented is intended to serve as a valuable resource for researchers and scientists in the field.

Introduction to Dibromobutenes

Dibromobutenes are a class of unsaturated organobromine compounds with the chemical formula C4H6Br2. The presence of a double bond and two bromine atoms makes them versatile building blocks in organic synthesis. The most commonly encountered isomers in the literature are 1,4-dibromo-2-butene (in its cis and trans configurations) and 3,4-dibromo-1-butene. These isomers exhibit distinct reactivity profiles and are utilized in a variety of chemical transformations, including nucleophilic substitutions and cycloaddition reactions. Their utility extends to the synthesis of complex molecules, including pharmaceutical intermediates.

Synthesis of this compound Isomers

The primary route for the synthesis of 1,4-dibromo-2-butene involves the bromination of 1,3-butadiene. This reaction can yield a mixture of products, including the cis and trans isomers of 1,4-dibromo-2-butene and 3,4-dibromo-1-butene. The reaction conditions, such as temperature and solvent, can be controlled to favor the formation of the desired isomer.

Synthesis of trans-1,4-Dibromo-2-butene

The trans isomer is often the thermodynamically more stable product and can be obtained with good selectivity.

Experimental Protocol: Synthesis of trans-1,4-Dibromo-2-butene

-

Materials: 1,3-butadiene, bromine, chloroform (or dichloromethane), petroleum ether (or ethanol).

-

Procedure:

-

A solution of 1,3-butadiene (1 part by weight) in chloroform (6 parts by weight) is prepared in a reactor and cooled to below -15 °C with constant stirring.[1]

-

Bromine (2.4 parts by weight) is added dropwise to the cooled solution, maintaining the temperature at -15 °C.[1]

-

After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 5 hours at -5 to -15 °C in dichloromethane).

-

The solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[1]

-

The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether or ethanol, to yield solid trans-1,4-dibromo-2-butene.[1]

-

-

Yield and Purity: Yields can be significant, with one report indicating a total yield of 73.1% after purification. The purity of the final product can be very high, with GC analysis showing 99.86% purity for trans-1,4-dibromo-2-butene.

Synthesis of cis-1,4-Dibromo-2-butene

The cis isomer is typically formed as a minor product in the bromination of 1,3-butadiene. Its isolation often requires careful fractional distillation or chromatography to separate it from the more stable trans isomer.

Physicochemical Properties

The physical and chemical properties of this compound isomers are crucial for their handling, storage, and application in synthesis.

| Property | trans-1,4-Dibromo-2-butene | cis-1,4-Dibromo-2-butene | 3,4-Dibromo-1-butene |

| CAS Number | 821-06-7 | 18866-73-4 | 10463-48-6 |

| Molecular Formula | C4H6Br2 | C4H6Br2 | C4H6Br2 |

| Molecular Weight | 213.90 g/mol | 213.90 g/mol | 213.90 g/mol |

| Appearance | White to light yellow crystalline powder | - | - |

| Melting Point | 48-51 °C | - | - |

| Boiling Point | 205 °C | - | - |

Reactivity and Applications in Organic Synthesis

Dibromobutenes are valuable intermediates in a wide range of organic transformations, primarily due to the reactivity of the carbon-bromine bonds and the presence of the double bond.

Nucleophilic Substitution Reactions

The bromine atoms in 1,4-dibromo-2-butene are susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions. This reactivity is widely exploited for the introduction of a four-carbon chain and the synthesis of various functionalized molecules.

-

Synthesis of Heterocycles: cis-1,4-Dibromo-2-butene is a key precursor for the synthesis of seven-membered heterocyclic rings, such as diazepines, which are important structural motifs in medicinal chemistry. The reaction with bidentate nucleophiles, like substituted ethylenediamines, leads to cyclization.

Experimental Protocol: Synthesis of N,N'-Dibenzyl-2,3-dihydro-1,4-diazepine

-

Materials: cis-1,4-dibromo-2-butene, N,N'-dibenzylethylenediamine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF).

-

Procedure:

-

A mixture of N,N'-dibenzylethylenediamine and a base in a solvent is prepared.

-

cis-1,4-Dibromo-2-butene is added to the mixture.

-

The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC.

-

The product is isolated and purified using standard work-up and chromatographic procedures.

-

Cycloaddition Reactions

The double bond in dibromobutenes can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The presence of electron-withdrawing bromine atoms can influence the reactivity of the double bond.

Conceptual Experimental Workflow: Diels-Alder Reaction of trans-1,4-Dibromo-2-butene

-

Reactants: trans-1,4-Dibromo-2-butene (dienophile) and a suitable diene (e.g., cyclopentadiene).

-

Solvent: A non-polar organic solvent like toluene or xylene.

-

Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy. The progress can be monitored by GC-MS or NMR spectroscopy.

-

Product: The reaction would yield a bicyclic adduct with a dibrominated six-membered ring. The stereochemistry of the product (endo/exo) would be of interest.

The following diagram illustrates the general workflow for a Diels-Alder reaction.

Caption: General workflow for a Diels-Alder reaction.

Synthesis of Organometallic Reagents

Dibromobutenes can be used to prepare Grignard reagents or other organometallic compounds, although this application is less common. These reagents can then be used in various carbon-carbon bond-forming reactions.

Applications in Drug Development

The unique structural features and reactivity of dibromobutenes make them valuable starting materials and intermediates in the synthesis of pharmaceutically active compounds.

-

Scaffold for Bioactive Molecules: The butene backbone can be incorporated into larger molecules to provide a specific spatial arrangement of functional groups, which is crucial for binding to biological targets.

-

Synthesis of Pharmaceutical Intermediates: For example, trans-1,4-dibromo-2-butene is a key intermediate in the synthesis of Aliskiren, a drug used to treat hypertension.

The following diagram illustrates a simplified logical flow of how a starting material like this compound can be utilized in a drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

Dibromobutenes, particularly 1,4-dibromo-2-butene, are highly versatile and valuable reagents in organic synthesis. Their ability to undergo a variety of transformations, including nucleophilic substitutions and cycloadditions, has led to their use in the construction of complex organic molecules and pharmaceutical intermediates. The stereochemistry of the double bond in cis and trans isomers plays a crucial role in determining the structure of the final products. Further exploration of the reactivity of less common isomers and the development of new synthetic methodologies involving dibromobutenes will undoubtedly continue to enrich the field of organic chemistry and contribute to the advancement of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dibromo-2-butene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is widely utilized in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][2] This document provides detailed application notes and theoretical protocols for the use of 1,4-dibromo-2-butene as a versatile reagent in Diels-Alder reactions. Available as both (E) and (Z) isomers, this compound presents unique opportunities for the introduction of bromine atoms into cyclic scaffolds, which can serve as handles for further synthetic transformations.

While specific experimental data on the Diels-Alder reactions of 1,4-dibromo-2-butene is limited in published literature, its chemical structure suggests its potential utility as a dienophile. The bromine atoms, being electron-withdrawing, can activate the double bond towards reaction with electron-rich dienes. The resulting 4,5-dibromocyclohexene derivatives are valuable intermediates for a variety of subsequent chemical modifications.

Theoretical Framework: 1,4-Dibromo-2-butene in Diels-Alder Reactions

1,4-Dibromo-2-butene as a Dienophile

The presence of two bromine atoms on the allylic positions of the butene backbone is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, thereby enhancing its reactivity as a dienophile in normal-demand Diels-Alder reactions.[3] The reaction is anticipated to proceed readily with electron-rich dienes such as cyclopentadiene and furan.

A key feature of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. Therefore, the use of (Z)-1,4-dibromo-2-butene would be expected to yield the cis-4,5-dibromocyclohexene adduct, while (E)-1,4-dibromo-2-butene would lead to the trans adduct.

Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions can often be enhanced by the use of Lewis acid catalysts.[4][5] Lewis acids can coordinate to the dienophile, further lowering its LUMO energy and increasing its reactivity.[5] For reactions involving 1,4-dibromo-2-butene, Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) could potentially be employed to improve reaction rates and yields, particularly with less reactive dienes.[4]

Experimental Protocols (Theoretical)

The following protocols are theoretical and based on general principles of Diels-Alder reactions. Optimization of reaction conditions, including temperature, solvent, and reaction time, will be necessary.

Protocol 1: Diels-Alder Reaction of (Z)-1,4-Dibromo-2-butene with Cyclopentadiene

Objective: To synthesize cis-4,5-dibromobicyclo[2.2.1]hept-2-ene.

Materials:

-

(Z)-1,4-Dibromo-2-butene

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-1,4-dibromo-2-butene (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of freshly cracked cyclopentadiene (1.1 equivalents) in anhydrous diethyl ether to the stirred solution of (Z)-1,4-dibromo-2-butene.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a small amount of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cis-4,5-dibromobicyclo[2.2.1]hept-2-ene.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of (E)-1,4-Dibromo-2-butene with Furan

Objective: To synthesize trans-4,5-dibromo-7-oxabicyclo[2.2.1]hept-2-ene.

Materials:

-

(E)-1,4-Dibromo-2-butene

-

Furan

-

Anhydrous dichloromethane

-

Aluminum chloride (AlCl₃)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C.

-

Carefully add aluminum chloride (0.2 equivalents) to the cold solvent.

-

In a separate flask, dissolve (E)-1,4-dibromo-2-butene (1.0 equivalent) and furan (1.5 equivalents) in anhydrous dichloromethane.

-